molecular formula C10H18 B1599413 trans-Cyclodecene CAS No. 2198-20-1

trans-Cyclodecene

Cat. No.: B1599413
CAS No.: 2198-20-1
M. Wt: 138.25 g/mol
InChI Key: UCIYGNATMHQYCT-OWOJBTEDSA-N
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Description

trans-Cyclodecene: C10H18 . It is a ten-carbon ring with one double bond in the trans configuration, meaning the substituents on the double bond are on opposite sides of the ring. This compound is part of the larger family of cycloalkenes and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-Cyclodecene: can be synthesized through various methods, including:

  • Hydrogenation of Cyclodecatriene: : Cyclodecatriene can be partially hydrogenated to form this compound using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

  • Dehydration of Cyclodecanol: : Cyclodecanol can be dehydrated using strong acids like sulfuric acid (H2SO4) to form this compound.

  • Wurtz Reaction: : This involves the coupling of two molecules of 1-bromodecane in the presence of sodium metal to form this compound.

Industrial Production Methods

In an industrial setting, This compound is typically produced through catalytic hydrogenation of cyclodecatriene due to its efficiency and scalability. The reaction is carried out in the presence of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the formation of the trans isomer.

Chemical Reactions Analysis

trans-Cyclodecene: undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation of this compound can lead to the formation of cyclodecanone or cyclodecanol, depending on the conditions and reagents used.

  • Reduction: : Reduction of this compound can produce cyclodecanol or cyclodecanone, depending on the reducing agent used.

  • Substitution: : this compound can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are added to the ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Common reagents include bromine (Br2) and chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products Formed

  • Oxidation: : Cyclodecanone and cyclodecanol.

  • Reduction: : Cyclodecanol and cyclodecanone.

  • Substitution: : Dibromocyclodecene and dichlorocyclodecene.

Scientific Research Applications

trans-Cyclodecene: has various applications in scientific research, including:

  • Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: : It can be used in the study of lipid membranes and their properties due to its cyclic structure.

  • Industry: : It is used in the production of polymers and other materials that require cyclic hydrocarbons as starting materials.

Mechanism of Action

The mechanism by which trans-Cyclodecene exerts its effects depends on the specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

trans-Cyclodecene: is compared with other similar compounds, such as cis-Cyclodecene and cyclodecanone :

  • cis-Cyclodecene: : This is the cis isomer of cyclodecene, where the substituents on the double bond are on the same side of the ring. It has different chemical and physical properties compared to the trans isomer.

  • Cyclodecanone: : This is a ketone derivative of cyclodecene, formed through oxidation. It has different reactivity and applications compared to cyclodecene.

This compound: is unique due to its trans configuration, which influences its reactivity and stability compared to its cis counterpart and other derivatives.

Properties

IUPAC Name

cyclodecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIYGNATMHQYCT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C/CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-20-1
Record name Cyclodecene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,9-Cyclododecatriene, (E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Cyclodecene
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trans-Cyclodecene
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trans-Cyclodecene
Reactant of Route 6
trans-Cyclodecene

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